[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate
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Overview
Description
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its stability and biological activity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzoxazole core This is often achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate is studied for its potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its benzoxazole core is known for its antimicrobial and anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies explore its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
Industrially, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action, influencing its reactivity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole cores, such as 2-aminobenzoxazole and 2-phenylbenzoxazole, share structural similarities but differ in their functional groups and biological activities.
Cyano-substituted compounds: Compounds like 2-cyano-3-methylbutanoic acid and 2-cyano-3-methylbutan-2-ol have similar cyano and methyl groups but lack the benzoxazole core.
Uniqueness
The uniqueness of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate lies in its combination of functional groups and structural features. The presence of the benzoxazole core, along with the cyano and oxoethyl groups, imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14(2)22(3,13-23)24-19(26)12-28-21(27)16-9-10-18-17(11-16)20(29-25-18)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSPQVFXLKDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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